1-(4-Isobutoxyphenyl)ethanone

Vue d'ensemble

Description

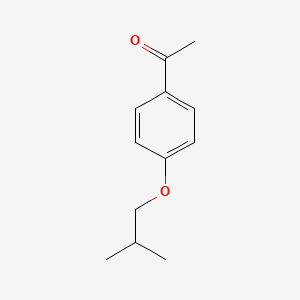

1-(4-Isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O2. It is known for its fragrant properties and is used in various scientific and industrial applications. This compound is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an isobutoxy group at the para position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Isobutoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-isobutoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ethanone group can yield secondary alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Drug Formulation :

- Topical Applications :

- Stability Studies :

Cosmetic Applications

- Skin Care Products :

- Fragrance Component :

- Stability and Safety :

Case Study 1: Topical Formulation Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences examined the skin penetration capabilities of various compounds, including this compound. The findings indicated that this compound significantly enhances the delivery of active agents through the skin barrier, suggesting its utility in dermatological applications.

Case Study 2: Cosmetic Formulation Optimization

Research conducted using response surface methodology demonstrated that incorporating this compound into emulsions improved rheological properties such as viscosity and stability. This study highlighted its role as a critical ingredient in formulating stable and effective cosmetic products.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Pharmaceuticals | Drug formulation intermediates | Enhances bioavailability in topical applications |

| Pain management therapies | Stability over time in formulations | |

| Cosmetics | Emollient in skin care products | Improves texture and moisturizing properties |

| Fragrance component | Low toxicity levels per regulatory standards |

Mécanisme D'action

The mechanism of action of 1-(4-Isobutoxyphenyl)ethanone involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways and targets can vary based on the specific application and the environment in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(4-Isobutylphenyl)ethanone: Similar structure but with an isobutyl group instead of an isobutoxy group.

1-(4-Methoxyphenyl)ethanone: Contains a methoxy group instead of an isobutoxy group.

1-(4-Ethoxyphenyl)ethanone: Features an ethoxy group in place of the isobutoxy group.

Uniqueness: 1-(4-Isobutoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties

Activité Biologique

1-(4-Isobutoxyphenyl)ethanone, also known by its CAS number 24242-97-5, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

- Canonical SMILES : CCCC(C)C(=O)C1=CC=C(C=C1)OCC

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to modulate biological pathways by influencing enzyme activities and receptor interactions. Notably, it has shown potential in:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Antimicrobial Properties

Recent research has suggested that this compound possesses significant antimicrobial activity. In a study evaluating various derivatives for their antibacterial efficacy, compounds similar to this compound demonstrated selective activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 4 μg/mL for S. aureus .

Anti-inflammatory Potential

The anti-inflammatory properties of the compound have been explored in vitro, showing promise in reducing inflammation markers such as TNF-α and IL-1β . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.

Study on Antimicrobial Activity

A significant study published in the Journal of Antibiotics focused on synthesizing derivatives of this compound to enhance solubility and bioavailability. The results indicated that modifications to the structure improved antibacterial activity against S. aureus and other pathogens. The study highlighted that the presence of specific functional groups was crucial for maintaining antimicrobial efficacy .

| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|

| This compound | 4 | Not detectable |

| Modified Derivative A | 2 | Not detectable |

| Modified Derivative B | 3 | Not detectable |

Pharmacological Applications

In addition to its antimicrobial properties, research has indicated potential applications in pharmacology for treating inflammatory diseases. The compound's ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for further development into therapeutic agents targeting conditions such as arthritis or other inflammatory disorders .

Propriétés

IUPAC Name |

1-[4-(2-methylpropoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRYHNAGXRLMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366312 | |

| Record name | 1-(4-isobutoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-97-5 | |

| Record name | 1-(4-isobutoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.